molecular formula C5H10ClNO2 B2966045 methyl N-(2-chloroethyl)-N-methylcarbamate CAS No. 10230-46-3

methyl N-(2-chloroethyl)-N-methylcarbamate

Cat. No. B2966045
CAS RN: 10230-46-3
M. Wt: 151.59
InChI Key: RASAJAJIGMQFBL-UHFFFAOYSA-N
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Description

Methyl N-(2-chloroethyl)-N-methylcarbamate, commonly known as Sevin, is a carbamate insecticide that is widely used in agriculture to control pests such as beetles, aphids, and caterpillars. It was first introduced in the 1950s and has since become one of the most widely used insecticides in the world. Despite its popularity, Sevin has been the subject of controversy due to its potential toxicity to humans and the environment.

Scientific Research Applications

Antibacterial Membranes for Wound Dressing

This compound has been utilized in the development of antibacterial membranes for advanced wound dressing applications. The quaternization of aminochitosan (AMCS) derivatives with N-(2-Chloroethyl) dimethylamine hydrochloride has led to the creation of membranes with significant antibacterial activities. These membranes have shown high efficacy against common pathogens such as Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus cereus, making them promising for medical applications .

Synthesis of Heterocyclic Compounds

The reactivity of indoles at the C-3 carbon atom, which is applicable to electrophilic reactions, has been explored using similar compounds. This has led to advancements in multicomponent reactions (MCRs) for the synthesis of various heterocyclic compounds, which are crucial in pharmaceutical and biological applications .

Cancer Therapy Research

Research into DNA-protein cross-linking in human fibrosarcoma cells by similar compounds provides insights into potential applications in cancer therapies. Understanding the interactions of these compounds could lead to the development of new therapeutic strategies.

Mechanism of Action

Target of Action

Methyl N-(2-chloroethyl)-N-methylcarbamate, similar to other nitrosoureas, primarily targets DNA . The compound binds to the N7 nitrogen on the DNA base guanine . This interaction with DNA is crucial for its mechanism of action.

Mode of Action

The compound is an alkylating agent that forms DNA-DNA cross-links as well as 2-chloroethylated and 2-hydroxyethylated adducts . The N-7-position of guanine is the predominantly alkylated site . This alkylation prevents DNA synthesis and RNA transcription from the affected DNA , thereby inhibiting cell duplication .

Biochemical Pathways

The compound’s interaction with DNA affects various biochemical pathways. It induces DNA damage, which can lead to cell death . The compound’s ability to release nitric oxide (NO) may also play a role in its activity . NO release can affect various biochemical pathways, including those involved in cell signaling and apoptosis .

Pharmacokinetics

Nitrosoureas, in general, are known to cross the blood-brain barrier at therapeutically effective concentrations This suggests that the compound may have good bioavailability

Result of Action

The result of the compound’s action is the inhibition of cell duplication due to DNA damage . This can lead to cell death, particularly in rapidly dividing cells such as cancer cells . The compound’s potential to induce DNA-DNA cross-links and its antineoplastic effectiveness are closely correlated .

Action Environment

The action of Methyl N-(2-chloroethyl)-N-methylcarbamate can be influenced by various environmental factors. For instance, the compound’s activity may be affected by the presence of oxygen, as some nitrosoureas are active even under hypoxic conditions The compound’s stability and efficacy may also be influenced by factors such as pH and temperature

properties

IUPAC Name

methyl N-(2-chloroethyl)-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10ClNO2/c1-7(4-3-6)5(8)9-2/h3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RASAJAJIGMQFBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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